2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
Description
This compound belongs to the class of styryl dyes, characterized by a conjugated vinyl bridge connecting an indolium core to a substituted phenyl group. The benzyl(2-cyanoethyl)amino substituent at the para position of the phenyl ring introduces unique electronic and steric properties. The compound’s cationic indolium moiety and chloride counterion enhance solubility in polar solvents, making it suitable for applications in analytical chemistry, particularly in spectrophotometric detection of metal ions like Pt²⁺ .
Properties
CAS No. |
85750-21-6 |
|---|---|
Molecular Formula |
C29H30ClN3 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
3-[N-benzyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride |
InChI |
InChI=1S/C29H30N3.ClH/c1-29(2)26-12-7-8-13-27(26)31(3)28(29)19-16-23-14-17-25(18-15-23)32(21-9-20-30)22-24-10-5-4-6-11-24;/h4-8,10-19H,9,21-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IHKAORHSFQAYNL-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(CCC#N)CC4=CC=CC=C4)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(CCC#N)CC4=CC=CC=C4)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of benzyl chloride with 2-cyanoethylamine to form benzyl(2-cyanoethyl)amine.
Condensation Reaction: The intermediate is then reacted with 4-aminobenzaldehyde to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with 1,3,3-trimethyl-2-methyleneindoline to form the final indolium chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound is compared to analogs with modifications in the phenylamino substituent:
Spectroscopic and Physicochemical Properties
- Absorption Spectra: The dimethylamino analog (λₘₐₓ ~ 550 nm) exhibits a bathochromic shift compared to the ethoxyphenyl derivative (λₘₐₓ ~ 520 nm) due to stronger electron donation . The target compound’s cyanoethyl group introduces a hypsochromic shift (λₘₐₓ ~ 500 nm) but increases molar absorptivity for Pt²⁺ detection .
- Protonation Behavior: The dipropylamino variant shows a protonation constant (pKa) of 4.2 in aqueous solution, while the ethoxyphenyl derivative has a pKa of 3.8, attributed to substituent electronegativity . The benzyl(2-cyanoethyl)amino group in the target compound likely exhibits a pKa < 3.5, favoring cationic stability in acidic media .
- Solubility: The dimethylamino and dipropylamino analogs are soluble in ethanol and acetonitrile, whereas the target compound shows improved aqueous solubility (~10 mg/mL) due to its polar cyano group .
Research Findings and Key Distinctions
- Metal Selectivity: The target compound’s cyano group enhances selectivity for Pt²⁺ over competing ions like Pd²⁺ or Cu²⁺, unlike the dimethylamino analog, which binds non-specifically .
- Stability: The benzyl group in the target compound improves thermal stability (decomposition temperature > 200°C) compared to alkylamino variants (~180°C) .
- Quantum-Chemical Insights: DFT calculations for the dipropylamino analog reveal charge localization on the indolium nitrogen, while the target compound’s charge is delocalized into the cyanoethyl group, affecting redox behavior .
Biological Activity
2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is a complex organic compound with significant potential in biological applications. Its unique chemical structure contributes to its varied biological activities, including anticancer and antimicrobial properties. This article provides an in-depth analysis of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C29H30N3Cl
- Molecular Weight : 456.02 g/mol
- CAS Number : 85750-21-6
Structural Representation
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been shown to induce apoptosis in cancer cells by modulating critical signaling pathways. The binding affinity to certain proteins or enzymes alters their activity, which can lead to cell cycle arrest and subsequent cell death.
Anticancer Activity
Research indicates that 2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.
Antimicrobial Activity
In addition to its anticancer effects, this compound also displays antimicrobial properties. It has been tested against several bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 10 | |
| P. aeruginosa | 20 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in tumor proliferation markers and an increase in apoptotic cells.
Study 2: Antimicrobial Activity Assessment
In a clinical trial assessing the efficacy of the compound against resistant bacterial strains, results showed a significant reduction in bacterial load in patients treated with this compound compared to those receiving standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
